Product packaging for Quinazoline, 6-bromo-4-phenyl-, 3-oxide(Cat. No.:CAS No. 251639-76-6)

Quinazoline, 6-bromo-4-phenyl-, 3-oxide

Cat. No.: B14251845
CAS No.: 251639-76-6
M. Wt: 301.14 g/mol
InChI Key: DJSHCIQPEYHZQN-UHFFFAOYSA-N
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Description

Significance of the Quinazoline (B50416) Scaffold in Synthetic Organic Chemistry

The quinazoline ring system, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is considered a "privileged scaffold" in medicinal chemistry. researchgate.netmdpi.com This designation stems from its recurring presence in a multitude of compounds exhibiting a wide array of pharmacological activities. The versatility of the quinazoline core allows for structural modifications at various positions, enabling chemists to fine-tune the molecule's properties to interact with diverse biological targets. osi.lvchemicalbook.com

The significance of this scaffold is underscored by its presence in numerous FDA-approved drugs. For instance, compounds like Gefitinib, Erlotinib, and Lapatinib, which are based on the 4-anilinoquinazoline (B1210976) structure, are pivotal in cancer therapy as tyrosine kinase inhibitors. nih.gov The broad therapeutic potential of quinazoline derivatives is extensive, with documented activities including:

Anticancer nih.gov

Antihypertensive

Anti-inflammatory mdpi.com

Antiviral researchgate.net

Antibacterial researchgate.net

Antimalarial

Anticonvulsant

This wide spectrum of biological activity has cemented the quinazoline moiety as a critical building block in the design and synthesis of novel therapeutic agents. chemicalbook.com The stability of the quinazolinone ring to oxidation, reduction, and hydrolysis reactions further enhances its utility as a reliable pharmacophore. osi.lv

Overview of Quinazoline N-Oxide Derivatives in Chemical Science

The introduction of an N-oxide functionality to the quinazoline core significantly alters its electronic properties and reactivity, opening new avenues for chemical transformations. Quinazoline N-oxides, particularly quinazoline 3-oxides, are valuable intermediates in the synthesis of more complex quinazoline analogues and other heterocyclic systems. researchgate.net The N-oxide group acts as an internal oxidant and can direct further functionalization of the heterocyclic ring.

The synthesis of quinazoline 3-oxides has been a subject of considerable research, with several established synthetic routes. researchgate.net These methods often involve the cyclization of appropriately substituted 2-aminoaryl ketones or related precursors. researchgate.net The reactivity of the N-oxide moiety makes these compounds useful for:

Introducing substituents at various positions of the quinazoline ring.

Serving as precursors for ring-expansion reactions.

Acting as 1,3-dipoles in cycloaddition reactions.

The chemical transformations of quinazoline 3-oxides provide access to a diverse library of compounds that would be difficult to synthesize through other means, highlighting their importance as versatile intermediates in synthetic organic chemistry. researchgate.net

Contextualization of Quinazoline, 6-bromo-4-phenyl-, 3-oxide within Contemporary Heterocyclic Chemistry Research

This compound emerges as a compound of specific interest by combining three key structural features: the quinazoline core, a bromine substituent at the 6-position, and a phenyl group at the 4-position, all modified by the N-oxide at the 3-position. Each of these features contributes to its potential utility and significance in research.

The 4-Phenyl Group: Substitution at the C4 position with an aryl group is a common feature in many biologically active quinazolines, contributing to hydrophobic interactions and potential π-π stacking with biological targets.

The 6-Bromo Substituent: The presence of a halogen atom, such as bromine, at the 6-position is known to modulate the electronic properties of the ring system and can enhance the biological activity of the molecule. Studies have shown that halogenation at this position can improve anticancer effects.

The 3-Oxide Functionality: As discussed, the N-oxide group enhances the synthetic utility of the molecule, making it a valuable precursor for creating more complex derivatives.

The definitive study on the molecular and crystal structure of this class of compounds was conducted by Kulikov, O. V., et al. (2006). researchgate.net Their work, "Molecular and crystal structures of 6-substituted 4-phenylquinazoline (B11897094) 3-oxides and 2,2,6-trimethyl-4-phenyl-1,2-dihydroquinazoline," utilized single-crystal X-ray diffraction to elucidate the precise three-dimensional arrangement of atoms and explore the intermolecular interactions within the crystal lattice. researchgate.net This type of structural analysis is fundamental to understanding the molecule's physical properties and provides a basis for computational modeling and rational drug design.

While specific research applications for this compound are not extensively documented in publicly available literature, its structural features place it firmly within the ongoing research into novel therapeutic agents and synthetic intermediates. Its close relation to structurally characterized analogs, like the 6-chloro derivative, provides a strong foundation for predicting its chemical behavior and potential applications.

Research Data on Related Quinazoline Derivatives

Due to the limited availability of specific experimental data for this compound in the literature, data for a closely related analogue, 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide , is presented below for illustrative purposes. This data, derived from single-crystal X-ray diffraction studies, provides insight into the structural characteristics of this family of compounds.

Interactive Table: Crystal Data and Structure Refinement for 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide

ParameterValue
Empirical FormulaC₁₅H₁₀Cl₂N₂O
Formula Weight305.15
Temperature173 K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.2030 (3)
b (Å)14.3203 (5)
c (Å)11.8477 (4)
β (°)105.016 (4)
Volume (ų)1344.22 (9)
Z4
Calculated Density (Mg/m³)1.509
Final R indices [I>2σ(I)]R1 = 0.038, wR2 = 0.100
Data SourceActa Cryst. (2014). E70, o440–o441

This data is for a related compound and serves as an example of the structural information obtained for this class of molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9BrN2O B14251845 Quinazoline, 6-bromo-4-phenyl-, 3-oxide CAS No. 251639-76-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

251639-76-6

Molecular Formula

C14H9BrN2O

Molecular Weight

301.14 g/mol

IUPAC Name

6-bromo-3-oxido-4-phenylquinazolin-3-ium

InChI

InChI=1S/C14H9BrN2O/c15-11-6-7-13-12(8-11)14(17(18)9-16-13)10-4-2-1-3-5-10/h1-9H

InChI Key

DJSHCIQPEYHZQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=[N+](C=NC3=C2C=C(C=C3)Br)[O-]

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of Quinazoline, 6 Bromo 4 Phenyl , 3 Oxide and Its Structural Relatives

Reactivity Profile of the Quinazoline (B50416) 3-Oxide System

The chemical behavior of the quinazoline 3-oxide system is dictated by the interplay of the pyrimidine (B1678525) and benzene (B151609) rings, along with the influential N-oxide functionality. This arrangement allows for a diverse range of chemical transformations.

C-H Activation and Functionalization at the Quinazoline Nucleus (e.g., C-4 alkylation)

The N-oxide group in quinazoline 3-oxides can act as a directing group, facilitating C-H bond activation, particularly at the C-4 position. mdpi.com This has been exploited in various functionalization reactions. For instance, direct C-4 alkylation of quinazoline-3-oxides has been achieved through a radical oxidative coupling reaction with ethers in the presence of tert-butyl hydroperoxide (TBHP) under metal-free conditions. rsc.orgrsc.org This method allows for the introduction of alkyl groups derived from both cyclic and open-chain ethers, affording a range of C-4 substituted quinazoline 3-oxides in moderate to good yields. mdpi.comrsc.org

A plausible mechanism for this transformation involves the generation of a tert-butoxyl radical from the decomposition of an initiator like tert-butyl peroxybenzoate (TBPB). mdpi.com This radical then abstracts a hydrogen atom from the ether to form an alkyl radical, which subsequently adds to the C-4 position of the quinazoline 3-oxide.

Manganese triacetate has also been employed to mediate the C-4 arylation of 2-aryl-quinazoline 3-oxides with arylboronic acids, yielding 2,4-diarylated quinazoline 3-oxides. organic-chemistry.org

Oxidative Cross-Coupling Reactions (e.g., with ethers, indoles)

Quinazoline 3-oxides are effective substrates in oxidative cross-coupling reactions. A notable example is the copper-catalyzed cross-dehydrogenative coupling (CDC) between the Csp2–H of quinazoline-3-oxides and the Csp2–H of indoles. nih.gov This reaction, typically employing a copper catalyst like CuCl2 and oxygen as the oxidant, provides a direct route to 4-(indole-3-yl)quinazolines. nih.govchim.it The proposed mechanism involves C-H activation of the quinazoline 3-oxide by the copper catalyst, followed by oxidative insertion at the 3-position of the indole (B1671886). chim.it Subsequent reductive elimination yields the final product. nih.govchim.it

Furthermore, copper-catalyzed oxidative coupling reactions have been reported between quinazoline 3-oxides and formamides, leading to the synthesis of O-quinazolinic carbamates. mdpi.comnih.gov Another instance involves the copper-catalyzed oxidative coupling with benzaldehyde (B42025) derivatives in the presence of tert-butyl hydroperoxide (TBHP). nih.gov

The reaction conditions and outcomes for various oxidative cross-coupling reactions are summarized below:

Reactant 1Reactant 2Catalyst/ReagentProductYield (%)
Quinazoline-3-oxide1,4-DioxaneTBPB4-(1,4-Dioxan-2-yl)-quinazoline 3-oxideModerate to Good
2-Aryl-quinazoline 3-oxideArylboronic acidMn(OAc)32,4-Diaryl-quinazoline 3-oxideVery Good
Quinazoline-3-oxideIndoleCuCl2, O24-(Indol-3-yl)quinazolineGood
6-Chloro-2-(p-tolyl)quinazoline 3-oxide1-Methyl-1H-indoleCuCl2, O26-Chloro-4-(1-methyl-1H-indol-3-yl)-2-(p-tolyl)quinazoline 3-oxide83
2-(p-Tolyl)quinazoline 3-oxide5-Methoxy-1-methyl-1H-indoleCuCl2, O24-(5-Methoxy-1-methyl-1H-indol-3-yl)-2-(p-tolyl)quinazoline 3-oxide69

N-Oxide Deoxygenation Pathways (e.g., with Zn, Raney Ni)

The N-O bond in quinazoline 3-oxides can be cleaved through various reductive methods to yield the corresponding quinazoline. nih.gov Common reagents for this deoxygenation include zinc metal in the presence of aqueous ammonium (B1175870) chloride and catalytic hydrogenation using Raney nickel. nih.govmdpi.com For example, the deoxygenation of 4-methyl-2-phenylquinazoline (B8505305) 3-oxide with Zn/NH4Cl afforded the corresponding quinazoline in 71% yield. nih.govmdpi.com Similarly, catalytic hydrogenation of quinazoline 1-oxides with Raney Ni has been shown to produce 4-substituted quinazolines. nih.govmdpi.com Other reagents capable of effecting this transformation include low-valent phosphorus compounds like PCl3 or POCl3, and titanium reagents such as TiCl3. nih.gov

Ring Expansion and Rearrangement Reactions (e.g., to 1,4-Benzodiazepines)

A hallmark reaction of quinazoline 3-oxides is their ability to undergo ring expansion to form 1,4-benzodiazepine (B1214927) derivatives, a core structure in many pharmaceuticals. nih.gov This transformation is often initiated by treatment with alkali. nih.govacs.org The mechanism involves the opening of the quinazoline ring, followed by recyclization to form the seven-membered benzodiazepine (B76468) ring. acs.org For instance, the treatment of 2-chloromethylquinazoline 3-oxide with alkali leads to the formation of a 1,4-benzodiazepin-2-one 4-oxide in good yield. acs.org This benzodiazepine can then be further transformed, for example, through deoxygenation, to yield compounds like diazepam. nih.gov

The presence of certain substituents can facilitate this rearrangement. For example, quinazoline 3-oxides with a 4-carbo substitution readily react with acetylene derivatives, leading to rearrangement and ring enlargement to afford benzodiazepine analogues. nih.gov

Nucleophilic and Electrophilic Reactions on the Quinazoline N-Oxide Core

The quinazoline ring system is susceptible to both nucleophilic and electrophilic attack, with the reactivity pattern influenced by the substituents and the presence of the N-oxide. The polarization of the 3,4-double bond makes the C-4 position susceptible to nucleophilic attack. nih.gov Known nucleophilic substitution reactions on the parent quinazoline include reactions with sodamide and hydrazine to yield 4-amino and 4-hydrazine quinazolines, respectively. nih.gov

Regarding electrophilic substitution, nitration is the most well-known reaction for the quinazoline nucleus. nih.gov The reaction of quinazoline with fuming nitric acid in concentrated sulfuric acid results in the formation of 6-nitroquinazoline. nih.gov The predicted order of reactivity for electrophilic attack is positions 8 > 6 > 5 > 7 > 4 > 2. nih.gov

Influence of the 6-Bromo Substituent on Reactivity

The presence of a bromine atom at the 6-position of the quinazoline ring, as in "Quinazoline, 6-bromo-4-phenyl-, 3-oxide," significantly influences the electronic properties and, consequently, the reactivity of the molecule. The bromo substituent is an electron-withdrawing group via induction and a deactivating group in electrophilic aromatic substitution.

In the context of the reactions discussed above, the 6-bromo substituent would likely modulate the electron density of the quinazoline core, potentially influencing the C-H activation at C-4 and the susceptibility of the ring to nucleophilic attack. The precise electronic effect would be a combination of its inductive and resonance effects. The electron-withdrawing nature of the bromine atom could also influence the stability of intermediates formed during reactions like the ring expansion to benzodiazepines.

Electronic Effects on Ring Reactivity and Electrophilic Substitution

The N-oxide functionality significantly influences the electronic properties of the quinazoline ring system. The oxygen atom, being highly electronegative, withdraws electron density from the ring, particularly from the ortho and para positions. This deactivating effect generally makes the quinazoline N-oxide ring less susceptible to electrophilic aromatic substitution compared to the parent quinazoline.

However, the N-oxide group can also act as a directing group. Nitration of quinazoline, for instance, typically occurs at the 6- and 8-positions. nih.gov The presence of the N-oxide can further modulate this regioselectivity. The fused benzene ring is generally more susceptible to electrophilic attack than the pyrimidine ring. The expected order of reactivity for electrophilic substitution on the quinazoline ring is 8 > 6 > 5 > 7 > 4 > 2. nih.gov

Nucleophilic Aromatic Substitution Potential of Bromine

The bromine atom at the C-6 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the quinazoline N-oxide ring system, which helps to stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction. libretexts.org

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring, followed by the elimination of the leaving group (in this case, the bromide ion). chemistrysteps.com The rate of this reaction is influenced by the nature of the nucleophile and the presence of activating groups on the aromatic ring. libretexts.org For SNAr reactions, the presence of strong electron-withdrawing groups ortho or para to the leaving group significantly accelerates the reaction rate. libretexts.org In the case of 6-bromo-4-phenylquinazoline (B5358826) 3-oxide, the nitrogen atoms in the pyrimidine ring act as electron-withdrawing groups, facilitating nucleophilic attack at the C-6 position.

Common nucleophiles used in SNAr reactions with bromoquinazolines include amines, alkoxides, and thiolates. These reactions provide a versatile method for introducing a variety of functional groups at the C-6 position, enabling the synthesis of a diverse range of derivatives.

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-6 Position (e.g., Palladium-catalyzed)

The bromine atom at the C-6 position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, most notably those catalyzed by palladium. nih.gov These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 6-bromoquinazoline derivative with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgmasterorganicchemistry.com This method is widely used to introduce new aryl, heteroaryl, or vinyl groups at the C-6 position.

Heck Coupling: In the Heck reaction, the 6-bromoquinazoline is coupled with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, resulting in a 6-alkenylquinazoline derivative. nih.govmasterorganicchemistry.com

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the 6-bromoquinazoline with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. nih.gov

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation (for Suzuki and Stille), and reductive elimination. libretexts.org

Cross-Coupling Reaction Coupling Partner Catalyst System Product Type
Suzuki-MiyauraOrganoboron (e.g., ArB(OH)₂)Pd catalyst, Base6-Aryl/vinyl-quinazoline
HeckAlkene (e.g., R-CH=CH₂)Pd catalyst, Base6-Alkenyl-quinazoline
SonogashiraTerminal Alkyne (e.g., R-C≡CH)Pd catalyst, Cu(I) co-catalyst6-Alkynyl-quinazoline
StilleOrganotin (e.g., R-SnBu₃)Pd catalyst6-Alkyl/aryl/vinyl-quinazoline
NegishiOrganozinc (e.g., R-ZnCl)Pd or Ni catalyst6-Alkyl/aryl-quinazoline

Impact of the 4-Phenyl Substituent on Reaction Outcomes

The phenyl group at the 4-position of the quinazoline ring exerts significant steric and electronic effects that can influence the course and outcome of chemical reactions.

Steric and Electronic Contributions of the Phenyl Group

Steric Hindrance: The bulky phenyl group can sterically hinder the approach of reagents to the adjacent N-3 and C-4 positions. This steric hindrance can affect the rate and regioselectivity of reactions involving these positions. For example, in reactions where multiple sites are available for attack, the presence of the phenyl group may direct the incoming reagent to a less sterically crowded position.

Electronic Effects: The phenyl group is generally considered to be weakly electron-withdrawing by induction and can be either electron-donating or electron-withdrawing through resonance, depending on the nature and position of any substituents on the phenyl ring itself. This electronic influence can modulate the reactivity of the quinazoline ring. For instance, an electron-donating substituent on the phenyl ring would increase the electron density of the quinazoline system, potentially making it more susceptible to electrophilic attack and less reactive towards nucleophiles. Conversely, an electron-withdrawing substituent would have the opposite effect.

Modulation of Regioselectivity in Chemical Transformations

The term regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org The 4-phenyl substituent can play a crucial role in determining the regioselectivity of various transformations.

In nucleophilic aromatic substitution reactions, while the primary site of attack on a 2,4-dihaloquinazoline is typically the more electrophilic C-4 position, the presence of a phenyl group at C-4 blocks this position. nih.gov This directs nucleophilic attack to other available positions, such as the C-2 or C-6 positions, if they bear a suitable leaving group.

In transition metal-catalyzed cross-coupling reactions, the electronic nature of the 4-phenyl group can influence the oxidative addition step. An electron-rich phenyl group may facilitate the oxidative addition of the palladium catalyst to the C-X bond, thereby increasing the reaction rate.

Mechanistic Elucidations for Key Transformations

Understanding the mechanisms of key transformations is crucial for predicting reaction outcomes and designing new synthetic routes.

Nucleophilic Aromatic Substitution (SNAr): The mechanism proceeds through a two-step addition-elimination pathway. chemistrysteps.com

Addition: The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized over the quinazoline ring system, including the N-oxide oxygen atom.

Elimination: The leaving group (bromide) is expelled, and the aromaticity of the quinazoline ring is restored.

Palladium-Catalyzed Suzuki-Miyaura Coupling: The catalytic cycle for this reaction is generally understood to involve the following key steps: mdpi.com

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of the 6-bromoquinazoline, forming a Pd(II) intermediate.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The specific ligands on the palladium catalyst can significantly influence the efficiency and selectivity of these cross-coupling reactions.

Radical-Mediated Processes

Quinazoline 3-oxides can participate in radical-mediated reactions, often initiated by photolysis or the use of radical initiators. These processes can lead to deoxygenation, rearrangement, or the formation of new carbon-carbon and carbon-heteroatom bonds.

One notable radical-mediated transformation is the photochemical rearrangement of quinazoline 3-oxides. wur.nl Irradiation of quinazoline 3-oxides can lead to the formation of an excited state, which may then undergo homolytic cleavage of the N-O bond to generate a radical pair. The subsequent reactivity of these radical species can lead to a variety of products, including ring-expanded structures like benzoxazepines. wur.nlthieme-connect.com The specific outcome of these photochemical reactions can be influenced by the solvent and the presence of sensitizers. wur.nl For instance, the excited singlet state is often implicated in isomerizations and rearrangements, while the triplet state can be responsible for oxygen abstraction. wur.nl

Another example of a radical process involves the reaction of quinazoline 3-oxides with primary amines in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). organic-chemistry.org This metal-free reaction is proposed to proceed through a complex mechanism involving multiple bond dissociation and recombination steps, initiated by radical species generated from the oxidant. nih.gov This transformation ultimately leads to the formation of quinazolin-4(3H)-ones. organic-chemistry.orgnih.gov

Research has also explored the use of visible light-assisted photo-redox catalysis for the oxidative C(sp²)-C(sp³) bond formation in amidine derivatives to synthesize quinazolines, highlighting the utility of radical pathways in constructing the core quinazoline scaffold. nih.gov While not directly involving quinazoline 3-oxides as reactants, these methods underscore the importance of radical chemistry in the broader field of quinazoline synthesis.

Reaction TypeReactantsConditionsKey IntermediatesProducts
Photochemical RearrangementQuinazoline 3-oxidesUV irradiationExcited state, radical pairBenzoxazepines, deoxygenated quinazolines
Oxidative AminationQuinazoline 3-oxides, Primary aminesTBHP (oxidant)Radical speciesQuinazolin-4(3H)-ones

Transition Metal-Catalyzed Reaction Mechanisms

Transition metals play a pivotal role in mediating a variety of transformations involving quinazoline 3-oxides and their precursors. These catalysts offer efficient and selective pathways for the synthesis and functionalization of the quinazoline ring system.

Copper-catalyzed reactions are particularly prominent in the chemistry of quinazoline 3-oxides. For instance, a copper-catalyzed [3+2] cycloaddition of quinazoline 3-oxides with alkylidenecyclopropane derivatives has been reported to afford angular polycyclic quinazoline derivatives. mdpi.comnih.gov This reaction demonstrates the ability of the N-oxide to act as a 1,3-dipole. Furthermore, copper catalysis has been employed in the oxidative coupling of quinazoline 3-oxides with unactivated aldehydes and formamides, providing efficient routes to functionalized quinazolines. nih.gov

Rhodium catalysts have also been utilized in the synthesis of quinazoline N-oxides. A rhodium(II)-catalyzed reaction of acetophenone oxime with a 1,4,2-dioxazol-5-one has been shown to produce an N-(2-(1-(hydroxyimino)ethyl)phenyl)benzamide, which is a precursor to quinazoline 3-oxides. mdpi.comnih.gov Additionally, a combined zinc(II)/rhodium(III) catalytic system enables the synthesis of quinazoline N-oxides from ketoxime and dioxazolone derivatives through a C-H activation and amidation sequence. nih.gov

Palladium-catalyzed reactions are also significant in the synthesis of the broader quinazoline framework, which can be subsequently converted to the corresponding N-oxides. For example, palladium acetate (B1210297) has been used to catalyze the reaction of 2-azidobenzaldehyde, isocyanides, and hydroxylamine (B1172632) hydrochloride to afford quinazoline-3-oxides in a one-pot, three-component reaction. nih.gov

The mechanisms of these transition metal-catalyzed reactions often involve the formation of organometallic intermediates. For instance, in rhodium-catalyzed C-H activation, a rhodacycle intermediate is typically formed, which then undergoes further reaction to build the quinazoline ring. frontiersin.org In copper-catalyzed coupling reactions, the mechanism may involve single-electron transfer (SET) processes and the formation of copper-containing radical species.

CatalystReaction TypeReactantsProductsReference
Copper[3+2] CycloadditionQuinazoline 3-oxides, AlkylidenecyclopropanesAngular polycyclic quinazolines mdpi.comnih.gov
RhodiumC-H Activation/AmidationKetoximes, DioxazolonesQuinazoline N-oxides nih.gov
PalladiumThree-component reaction2-Azidobenzaldehyde, Isocyanides, Hydroxylamine hydrochlorideQuinazoline-3-oxides nih.gov

Acid- and Base-Catalyzed Transformations

Acid and base catalysis provides another avenue for the transformation of quinazoline 3-oxides and related structures. These reactions often involve protonation or deprotonation steps that activate the molecule towards subsequent reactions.

In the presence of a strong acid, the oxygen atom of the N-oxide can be protonated, which can facilitate certain rearrangements or nucleophilic attacks on the quinazoline ring. For instance, the treatment of certain quinoline (B57606) N-oxides (a related heterocyclic system) with peracids can lead to rearrangement to form benzoxazepines, a reaction that can be rationalized by acid catalysis. thieme-connect.com While direct examples for 6-bromo-4-phenyl-quinazoline 3-oxide are not explicitly detailed, analogous reactivity can be expected.

Base-catalyzed reactions often involve the deprotonation of acidic protons on the quinazoline scaffold. For example, the proton at the C-4 position of some quinazoline 3-oxides can be acidic and its removal can facilitate reactions such as acetoxylation when treated with acetic anhydride. nih.gov Although the 4-position in the target molecule is substituted with a phenyl group, other positions on the quinazoline ring or on substituents could potentially be deprotonated under basic conditions, leading to further transformations.

Furthermore, the synthesis of quinazolinones from ortho-fluorobenzamides and amides can be promoted by a base, proceeding through a nucleophilic aromatic substitution (SNAr) mechanism followed by cyclization. acs.org This highlights the role of base catalysis in the construction of the core quinazoline ring system, which can be a precursor to the N-oxide.

Catalyst TypeReactionProposed MechanismProducts
AcidRearrangement of N-oxidesProtonation of the N-oxide oxygen, followed by ring opening and rearrangement.Benzoxazepines
BaseAcetoxylationDeprotonation at an acidic position, followed by reaction with an electrophile.Acetoxylated quinazoline derivatives
BaseQuinazolinone synthesisNucleophilic aromatic substitution (SNAr) followed by cyclization.Quinazolinones

Theoretical and Computational Investigations on Quinazoline, 6 Bromo 4 Phenyl , 3 Oxide

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds within "Quinazoline, 6-bromo-4-phenyl-, 3-oxide" dictate its stability, reactivity, and physical properties. Computational methods allow for a detailed examination of this electronic framework.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. For quinazoline (B50416) derivatives, DFT calculations, often employing hybrid functionals like B3LYP or M06-2X with basis sets such as 6-31+G(d) or 6-311G(d,p), are used to optimize the ground-state geometry and calculate various electronic parameters. sapub.orgnih.govnih.govnih.gov

Studies on structurally related 6-bromo-quinazoline compounds reveal key electronic insights applicable to the target molecule. nih.govnih.gov DFT analysis typically involves calculating reactivity descriptors and mapping the molecular electrostatic potential (MEP). The MEP surface illustrates the charge distribution, identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). sapub.org For quinazolinone derivatives, the oxygen atoms and the π-system often represent areas of high chemical reactivity and serve as electron donor sites. nih.gov

Key electronic parameters derived from DFT calculations for similar quinazoline structures are often compiled to understand their reactivity profiles.

Table 1: Representative Electronic Properties Calculated via DFT for Quinazoline Scaffolds Note: These values are illustrative, based on studies of similar quinazoline derivatives, and represent the type of data generated for "this compound."

ParameterDescriptionTypical Calculated Value Range
EHOMO Energy of the Highest Occupied Molecular Orbital-6.0 to -7.0 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5 eV
Energy Gap (ΔE) ELUMO - EHOMO4.0 to 5.0 eV
Ionization Potential (IP) The minimum energy required to remove an electron. Approximated as -EHOMO.6.0 to 7.0 eV
Electron Affinity (EA) The energy released when an electron is added. Approximated as -ELUMO.1.5 to 2.5 eV
Hardness (η) Resistance to change in electron distribution. Calculated as (IP - EA) / 2.2.0 to 2.5 eV

These parameters help quantify the molecule's stability and reactivity. A smaller HOMO-LUMO gap, for instance, suggests higher reactivity and charge transfer possibilities within the molecule. sapub.orgasianpubs.org

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest as they govern the molecule's reactivity.

In computational studies of related 6-bromo-quinazolinone derivatives, the HOMO is often located on the bromo-substituted benzene (B151609) ring and the quinazolinone core, indicating these are the primary sites for electron donation in reactions with electrophiles. nih.gov The LUMO, conversely, is typically distributed more broadly across the entire molecular structure, suggesting that the molecule can accept electron density at various positions during a nucleophilic attack. nih.gov The N-oxide group in "this compound" is expected to significantly influence the energies and distributions of these frontier orbitals, impacting its interaction with other molecules.

Reaction Mechanism Prediction and Validation

Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying intermediates, and calculating the energy barriers associated with transition states.

The synthesis of quinazoline 3-oxides can be achieved through several routes, most notably via the cyclocondensation of 2-aminoaryl ketones with hydroxamic acid derivatives or by direct oxidation of the quinazoline nitrogen. researchgate.net Computational methods can model these synthetic pathways to predict their feasibility and energetics.

For example, a theoretical study on a similar cyclocondensation reaction to form a quinazoline derivative explored the reaction mechanism at the DFT level. researchgate.net Such studies calculate the activation energies for each step, predicting the most favorable reaction path. The mechanism for the formation of "this compound" would likely involve an initial attack by a nitrogen atom, followed by intramolecular cyclization and subsequent dehydration. researchgate.net Theoretical modeling can validate this proposed mechanism by confirming that the calculated energy profile is consistent with experimental observations.

The N-oxide functionality dramatically alters the reactivity of the quinazoline core, making it a versatile synthetic intermediate. researchgate.netsioc-journal.cn Theoretical studies can elucidate the mechanisms of subsequent functionalization reactions. Computational investigations on the reactivity of related quinoline (B57606) N-oxides have shown how different catalysts can direct C-H activation to specific positions (e.g., C2 vs. C8) by proceeding through different transition states with varying energy barriers. rsc.org

For "this compound," DFT calculations can be used to model potential reactions, such as nucleophilic attack at the C2 or C4 positions. By mapping the potential energy surface, researchers can identify the structures of transition states and calculate their associated activation energies. This allows for the prediction of the most likely reaction products under specific conditions, guiding the design of synthetic strategies.

Spectroscopic Property Simulations and Validation (e.g., NMR, IR)

Computational methods can accurately predict the spectroscopic properties of molecules, which is invaluable for structure confirmation and interpretation of experimental data.

DFT calculations are widely used to simulate vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. asianpubs.org For related 6-bromo-quinazolinone derivatives, theoretical IR spectra have been computed using the B3LYP/6–31+G(d,p) level of theory, showing excellent agreement with experimental results for key vibrational modes like C=C, C=N, and C=O stretching. nih.govresearchgate.net

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the ¹H and ¹³C chemical shifts. asianpubs.org These calculated shifts, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of complex experimental spectra. While experimental spectra for the specific title compound are not widely published, simulations provide a reliable prediction of what to expect. nih.gov

Table 2: Predicted Spectroscopic Data for this compound Note: The following data are illustrative predictions based on computational studies of analogous structures.

SpectroscopyParameterPredicted Region / Value
IR Spectroscopy C=N Stretch~1610-1640 cm⁻¹
Aromatic C=C Stretch~1450-1600 cm⁻¹
N-O Stretch~1250-1300 cm⁻¹
C-Br Stretch~550-650 cm⁻¹
¹H NMR Aromatic Protons (Quinazoline)δ 7.5 - 8.5 ppm
Aromatic Protons (Phenyl)δ 7.4 - 7.8 ppm
¹³C NMR Aromatic Carbonsδ 120 - 150 ppm
C=N Carbonδ ~155 - 165 ppm

This synergy between computational prediction and experimental validation is a powerful approach in modern chemical research, enabling a deep and detailed understanding of molecular structure and behavior.

Computational Studies on Substituent Effects on Reactivity and Selectivity

Computational chemistry provides a powerful lens for understanding the intricate relationship between the structure of a molecule and its chemical behavior. In the case of this compound, theoretical studies are invaluable for predicting how modifications to its structure, specifically the introduction of various substituents, can modulate its reactivity and selectivity. Such studies often employ Density Functional Theory (DFT) to model the electronic properties of the molecule and its derivatives. nih.govsapub.org These investigations are crucial for the rational design of new analogues with tailored chemical properties. nih.gov

The primary focus of these computational analyses is to determine how electron-donating groups (EDG) and electron-withdrawing groups (EWG) placed on the 4-phenyl ring influence the electronic distribution across the entire quinazoline scaffold. By calculating various molecular descriptors, researchers can gain predictive insights into the molecule's stability, reactivity, and the likely sites for chemical attack.

Detailed Research Findings

While specific experimental and computational studies on this compound are not extensively documented in publicly available literature, we can construct a detailed theoretical analysis based on established principles and computational studies of related quinazoline and N-oxide compounds. nih.govresearchgate.netthieme-connect.de A hypothetical computational study using DFT at the B3LYP/6-31+G(d,p) level of theory, a common method for such analyses, would likely investigate a series of derivatives where a substituent 'R' is varied at the para-position of the 4-phenyl ring. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis:

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. sapub.orgrsc.orgresearchgate.net

For this compound derivatives, it is expected that:

Electron-donating groups (e.g., -OCH₃, -CH₃) on the phenyl ring would increase electron density, leading to a rise in the HOMO energy level. This would make the molecule a better electron donor and more susceptible to electrophilic attack.

Electron-withdrawing groups (e.g., -NO₂, -CN) would decrease electron density, causing a stabilization (lowering) of the LUMO energy level. This enhances the molecule's ability to accept electrons, making it more reactive towards nucleophiles.

The following interactive table presents hypothetical data from such a DFT study, illustrating the expected electronic trends.

Substituent (R) on Phenyl RingHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE) (eV)
-OCH₃ (Donating)-5.85-2.103.75
-CH₃ (Donating)-5.98-2.053.93
-H (Unsubstituted)-6.15-2.004.15
-Cl (Withdrawing)-6.28-2.254.03
-NO₂ (Withdrawing)-6.55-2.603.95

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis:

To understand the regioselectivity of reactions, Molecular Electrostatic Potential (MEP) maps are computationally generated. These maps visualize the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).

For this compound, the MEP map would be expected to show a significant region of negative potential around the N-oxide oxygen atom, identifying it as a primary site for electrophilic attack or protonation. thieme-connect.de Conversely, positive potential regions would likely be located on the carbon atoms of the pyrimidine (B1678525) ring, particularly C-2 and C-4, indicating their susceptibility to nucleophilic attack. The 6-bromo substituent also influences the electronic landscape, potentially creating a region of positive potential on the bromine atom (a sigma-hole), making it a site for halogen bonding interactions.

A more quantitative insight into selectivity can be gained from calculated atomic charges (e.g., Mulliken or Natural Bond Orbital charges). These calculations would likely show that substituents on the 4-phenyl ring have a discernible, albeit distant, effect on the charge distribution within the quinazoline core. For example, an electron-withdrawing nitro group on the phenyl ring would be expected to increase the positive charge on the C-4 carbon of the quinazoline ring, thereby enhancing its electrophilicity.

The interactive table below shows hypothetical Mulliken atomic charges on key atoms of the quinazoline core, demonstrating the influence of the para-substituent on the phenyl ring.

Substituent (R) on Phenyl RingCharge on N-oxide OxygenCharge on C-2Charge on C-4
-OCH₃ (Donating)-0.58+0.40+0.32
-CH₃ (Donating)-0.57+0.41+0.33
-H (Unsubstituted)-0.55+0.43+0.35
-Cl (Withdrawing)-0.54+0.44+0.37
-NO₂ (Withdrawing)-0.52+0.46+0.40

Advanced Synthetic Strategies and Future Research Directions

Photoredox Catalysis in Quinazoline (B50416) N-Oxide Synthesis and Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. For quinazoline N-oxides, this strategy offers innovative pathways for both their synthesis and subsequent functionalization. While direct photoredox-catalyzed synthesis of the 6-bromo-4-phenylquinazoline (B5358826) 3-oxide core has not been extensively detailed, principles from related transformations suggest high potential. For instance, electron-primed photoredox catalysis, which uses electrochemistry to generate a highly potent reductant from the catalyst, could be explored for challenging bond formations in the quinazoline framework. youtube.com

Future research could focus on applying photoredox catalysis for C-H functionalization of the quinazoline core. The N-oxide group is known to activate adjacent C-H bonds, and a photoredox approach could enable the introduction of various substituents at the C2 position. Furthermore, the bromo- and phenyl- substituents could be modified using photoredox-mediated cross-coupling reactions, expanding the chemical diversity of accessible analogues.

Table 1: Potential Photoredox Reactions for Modifying Quinazoline, 6-bromo-4-phenyl-, 3-oxide

Reaction TypePotential Application SiteCatalyst System (Hypothetical)Potential Outcome
C-H AlkylationC2-position of Quinazoline RingIridium or Ruthenium photocatalyst with an alkyl radical precursorIntroduction of alkyl groups to enhance lipophilicity
Dehalogenative CouplingC6-position (Bromo group)Organic dye photocatalyst with a coupling partner (e.g., boronic acid)Formation of new C-C bonds, replacing bromine
Arylation of Phenyl Ringpara-position of the C4-Phenyl groupAcridinium-based photocatalyst with an aryl halideSynthesis of biaryl-substituted analogues

Flow Chemistry Applications for Efficient Synthesis

Flow chemistry, or continuous flow synthesis, presents numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and easier scalability. organic-chemistry.org These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous reagents, which can be features of N-oxidation reactions.

The synthesis of this compound could be significantly optimized using flow chemistry. The N-oxidation step, for example, could be performed in a packed-bed microreactor using a supported oxidant. This approach, demonstrated for the N-oxidation of pyridine (B92270) derivatives using a titanium silicalite (TS-1) catalyst and hydrogen peroxide, allows for precise temperature control and minimizes the risks associated with handling concentrated oxidants. organic-chemistry.org Such a system could operate continuously for extended periods, providing a highly efficient and safer production method compared to batch reactors. organic-chemistry.org Other key steps, such as the initial cyclization to form the quinazoline ring, could also be adapted to flow conditions, potentially telescoping multiple synthetic steps into a single, continuous process. researchgate.net

Green Chemistry Approaches in Quinazoline N-Oxide Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. magnusconferences.com For the synthesis of quinazoline derivatives, this involves using renewable starting materials, environmentally benign solvents, and catalytic rather than stoichiometric reagents to minimize waste. researchgate.net

Several green strategies could be incorporated into the synthesis of this compound. One-pot synthesis procedures, which combine multiple reaction steps without isolating intermediates, are a cornerstone of green chemistry and have been successfully applied to quinazoline synthesis. mdpi.comnih.gov For example, a three-component reaction involving an appropriate 2-aminobenzophenone (B122507) derivative, a nitrogen source like ammonium (B1175870) acetate (B1210297), and an aldehyde could be performed under solvent-free conditions using a recyclable catalyst. nih.gov

Furthermore, the development of metal-free catalytic systems is a key area of green chemistry. A novel method for synthesizing 2-substituted quinazolines utilizes a salicylic (B10762653) acid-catalyzed oxidative condensation with atmospheric oxygen as the oxidant, offering excellent atom economy and a favorable environmental profile. nih.govnih.gov Adapting such a system for the synthesis of the target N-oxide would represent a significant advancement in sustainable chemical manufacturing.

Development of Novel Catalytic Systems for Specific Transformations

The development of new catalysts is crucial for achieving selective and efficient transformations on the quinazoline N-oxide scaffold. The existing bromine and phenyl groups, as well as the N-oxide functionality, offer distinct handles for catalytic modification.

Transition metal catalysis remains a powerful tool. Palladium(II) catalysts, for instance, have been shown to selectively catalyze C-H activation at either the C2 or C8 position of quinoline (B57606) N-oxides, with the regioselectivity being controlled by the choice of palladium salt and reaction conditions. rsc.org Applying this to this compound could allow for precise functionalization at specific positions on the heterocyclic core. Copper-catalyzed reactions are also highly relevant, particularly for Ullmann-type couplings to form C-N or C-O bonds at the C6-bromo position. mdpi.com

Future research will likely focus on developing catalysts that can perform late-stage functionalization, allowing for the rapid diversification of complex molecules. This could include catalysts for C-H borylation, fluorination, or trifluoromethylation, transformations that can significantly alter the physicochemical properties of the parent molecule.

Table 2: Potential Catalytic Transformations on the this compound Scaffold

Catalyst TypeTarget TransformationPotential Reaction SiteSignificance
Palladium(II) ComplexesRegioselective C-H AcylationC8-positionIntroduction of ketone functionalities. rsc.org
Copper(I) IodideUllmann CondensationC6-position (Bromo group)Formation of C-N bonds with various amines. mdpi.com
Rhodium ComplexesHydroarylation of AlkenesC2-positionC-C bond formation via C-H activation. nih.gov
Nickel CatalystsDehydrogenative CouplingFormation of the quinazoline ringUse of inexpensive and earth-abundant metals. organic-chemistry.org

Computational Design of New this compound Analogues with Enhanced Chemical Properties

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. researchgate.net These methods allow for the in silico design and evaluation of novel molecules, saving significant time and resources. For this compound, computational approaches can guide the synthesis of analogues with tailored properties.

Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking can be used to design derivatives with enhanced biological activity. tandfonline.comnih.gov For example, if the parent compound is found to be an inhibitor of a particular enzyme, computational models of the enzyme's active site can be used to design modifications to the quinazoline structure that improve binding affinity. tandfonline.comnih.gov Molecular dynamics (MD) simulations can further assess the stability of the molecule-protein complex over time. nih.gov

Beyond biological activity, computational methods can predict key chemical properties. Density Functional Theory (DFT) calculations can be used to understand the electronic structure and reactivity of the molecule, predicting which sites are most susceptible to nucleophilic or electrophilic attack. This information can guide the development of new synthetic routes and help explain observed reactivity patterns. rsc.org

Exploration of Unique Reactivity Patterns and Unprecedented Transformations

The N-oxide group imparts unique reactivity to the quinazoline ring system, enabling transformations that are not possible with the parent heterocycle. acs.org A key area of future research is the exploration of these unique reactivity patterns to discover unprecedented chemical transformations.

One such transformation is deoxygenative functionalization. A metal-free method has been developed for the C2-heteroarylation of quinoline N-oxides using N-sulfonyl-1,2,3-triazoles. beilstein-journals.org This reaction proceeds via nucleophilic attack of the N-oxide on the triazole, leading to the transfer of the triazolyl group to the C2 position and removal of the N-oxide oxygen. beilstein-journals.org Applying this methodology to this compound could provide a novel and efficient route to C2-triazolylquinazolines.

Another area of interest is photochemical rearrangements. The light-induced isomerization of quinoline N-oxides to 2-quinolinones has been reported, proceeding with 100% atom economy. rsc.org Investigating similar photochemical transformations for quinazoline N-oxides could lead to the discovery of novel skeletal rearrangements and provide access to entirely new classes of heterocyclic compounds.

Q & A

Q. What are the optimal synthetic routes for preparing 6-bromo-4-phenylquinazoline 3-oxide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves condensation of 5-bromoanthranilic acid with acetic anhydride to form a benzoxazinone intermediate, followed by refluxing with substituted anilines. For example, 6-bromo-2-methyl-3-(substituted phenyl)quinazolin-4-ones were synthesized by reacting 6-bromo-2-methyl-3,1-benzoxazinone with substituted anilines under reflux in ethanol for 6–8 hours, yielding 70–85% . Hydrazine hydrate (120–130°C, 3 hours) is also effective for cyclization, yielding 75% after recrystallization . Key factors include temperature control, solvent purity (e.g., super dry ethanol), and stoichiometric ratios of reagents.

Q. Which spectroscopic techniques are critical for characterizing 6-bromo-4-phenylquinazoline 3-oxide, and what spectral markers confirm its structure?

  • Methodological Answer : Use a combination of UV, FTIR, and 1H^1H NMR spectroscopy. Key markers include:
  • UV : λmax at ~292–310 nm (quinazoline π→π* transitions) .
  • FTIR : Peaks at 1720–1705 cm1^{-1} (C=O stretch), 1600–1616 cm1^{-1} (C=N), and 650–667 cm1^{-1} (C-Br) .
  • 1H^1H NMR : Aromatic protons appear as multiplet signals between δ 6.12–8.40 ppm, with a methyl group singlet at δ ~2.25 ppm for derivatives . Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .

Q. How do substituents on the phenyl ring influence the biological activity of 6-bromo-quinazoline derivatives?

  • Methodological Answer : Substituents like electron-withdrawing groups (e.g., -NO2_2, -Cl) enhance antimicrobial activity, while bulky groups (e.g., -OCH3_3) may reduce bioavailability. For example, 3-(4-nitrophenyl) derivatives showed higher activity against Bacillus subtilis (zone of inhibition: 18 mm) compared to 3-(4-methoxyphenyl) analogs (12 mm) . Systematic SAR studies should compare substituent electronic effects (Hammett constants) and steric parameters (Taft indices) .

Advanced Research Questions

Q. What computational strategies predict the protein kinase inhibitory activity of 6-bromo-4-phenylquinazoline 3-oxide derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can map interactions with kinase ATP-binding pockets. For quinazoline-based inhibitors, key residues (e.g., EGFR’s Met793, Thr854) form hydrogen bonds with the quinazoline core and halogen-π interactions with bromine . Use scoring functions (e.g., MM-GBSA) to rank binding affinities. Validate predictions with in vitro kinase assays (IC50_{50} values) .

Q. How can researchers resolve contradictions in pharmacological data across studies (e.g., variable IC50_{50}50​ values)?

  • Methodological Answer : Standardize assay protocols (e.g., MTT vs. SRB assays) and cell lines (e.g., HeLa vs. MCF-7). For example, anti-proliferative activity discrepancies may arise from differences in cell permeability or metabolic rates. Normalize data using positive controls (e.g., doxorubicin) and report results as mean ± SEM (n ≥ 3) . Meta-analyses using tools like RevMan can identify confounding variables .

Q. What eco-friendly methodologies exist for synthesizing 6-bromo-quinazoline derivatives?

  • Methodological Answer : One-pot multicomponent reactions using nanocatalysts (e.g., AgPd/WO2.72_{2.72}) reduce step count and waste. For example, AgPd nanoparticles enable sequential nitrophenol-to-quinazoline conversion at 80°C in water, achieving 85% yield with a turnover frequency (TOF) of 1.2 × 104^4 h1^{-1} . Solvent-free microwave-assisted synthesis (e.g., 300 W, 10 min) also improves energy efficiency .

Q. How is SHELX software applied in refining the crystallographic data of 6-bromo-quinazoline derivatives?

  • Methodological Answer : SHELXL refines small-molecule structures using least-squares minimization against high-resolution (<1.0 Å) X-ray data. Input .hkl files generated from APEX3 are processed with SHELXS for structure solution. Key parameters: R1_1 < 5%, wR2_2 < 10%, and goodness-of-fit (GOF) ≈ 1.0. Use ORTEP-3 (WinGX suite) for thermal ellipsoid visualization .

Q. How should researchers address inconsistencies in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer : Confirm sample purity via HPLC (≥95%). For split aromatic signals, consider dynamic effects (e.g., restricted rotation of substituents) or paramagnetic impurities. Use 13C^{13}C-DEPT and 2D NMR (COSY, HSQC) to resolve overlapping peaks. If C-Br coupling is observed in 1H^1H NMR (e.g., δ 7.24 ppm, J = 2 Hz), verify via 79/81Br^{79/81}Br isotopic splitting patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.